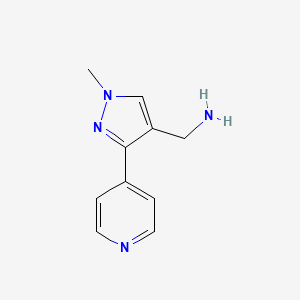
(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
1H-pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . For example, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure .
Applications De Recherche Scientifique
Ambient-Temperature Synthesis
A novel synthesis of related compounds at ambient temperature has been reported. This involves a condensation reaction to produce N-pyrazolyl imines, characterized using various spectroscopic techniques (Becerra, Cobo & Castillo, 2021).
Anticonvulsant Potential
Schiff bases of related pyridine compounds have been synthesized and screened for anticonvulsant activity. Several compounds demonstrated significant seizures protection in various models (Pandey & Srivastava, 2011).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes with related compounds have been investigated for their photocytotoxic properties, showing potential in cancer treatment. These complexes have shown unprecedented photocytotoxicity in red light to various cell lines (Basu et al., 2014).
Photoreactions and Luminescence
Studies on pyrazole-pyridine derivatives revealed three types of photoreactions, providing insights into excited-state processes and dual luminescence, which could have implications for molecular sensing and photodynamic therapy (Vetokhina et al., 2012).
Antimicrobial Activity
Some derivatives of pyrazole-pyridine have been synthesized and evaluated for their antimicrobial properties, showing potential as antimicrobial agents (Sidhaye et al., 2011).
Photocatalytic Applications
Iron(III) complexes of related ligands have been studied for enhanced cellular uptake with selectivity and significant photocytotoxicity, suggesting applications in photocatalysis (Basu et al., 2015).
Catalytic Activity in Organic Synthesis
Pd(II) complexes with ligands derived from pyridin-2-yl methanamine have been explored for their catalytic activity in the Suzuki-Miyaura reaction, demonstrating potential in facilitating organic transformations (Shukla et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(6-11)10(13-14)8-2-4-12-5-3-8/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOOYQLDZOPMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



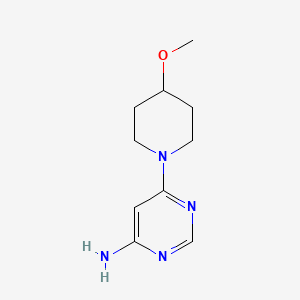

![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)

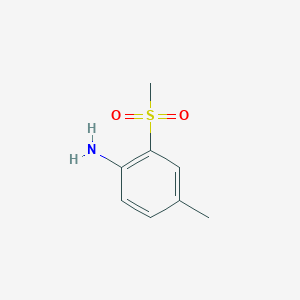


![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)

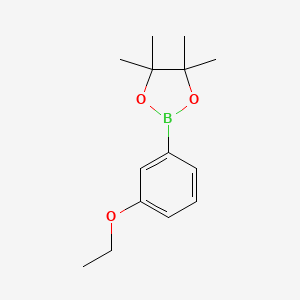
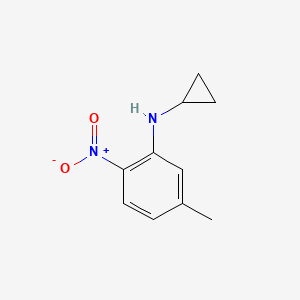
![6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1432395.png)
![Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-](/img/structure/B1432396.png)
![Methyl 1-[(4-bromothiophen-2-YL)methyl]piperidine-3-carboxylate](/img/structure/B1432399.png)